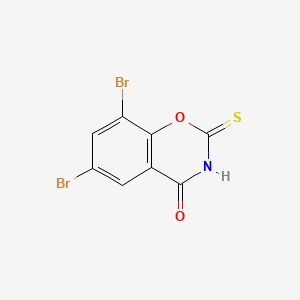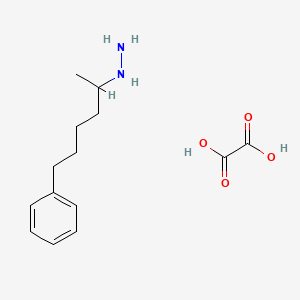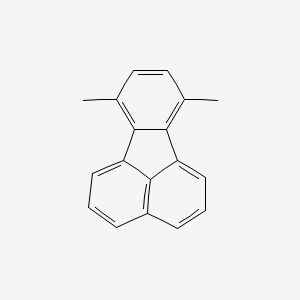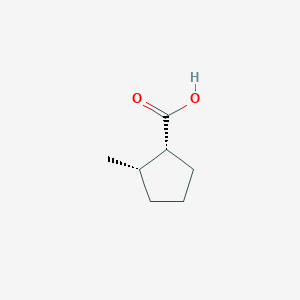
6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one is a heterocyclic compound that contains both bromine and sulfur atoms This compound is part of the benzoxazine family, which is known for its diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one typically involves the bromination of a precursor benzoxazine compound. One common method is the bromination of 1,4-dihydro-2H-3,1-benzoxazin-2-one using bromine in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective introduction of bromine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the precursor benzoxazine is treated with bromine under optimized conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and related derivatives.
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one involves its interaction with various molecular targets. The bromine atoms enhance its ability to form covalent bonds with biological molecules, potentially disrupting their normal function. The sulfur atom in the thione group can also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dibromo-1,2-dihydrobenzoxazine: Similar structure but lacks the thione group.
6,8-Dibromobenzoxazine: Contains bromine atoms but differs in the oxidation state and functional groups.
Benzoxazine Derivatives: Various derivatives with different substituents and functional groups.
Uniqueness
6,8-Dibromo-dihydro-1,3-benzoxazine-2-thione-4-one is unique due to the presence of both bromine and sulfur atoms, which confer distinct reactivity and potential applications. The thione group adds to its versatility in chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
23611-68-9 |
|---|---|
Molekularformel |
C8H3Br2NO2S |
Molekulargewicht |
336.99 g/mol |
IUPAC-Name |
6,8-dibromo-2-sulfanylidene-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C8H3Br2NO2S/c9-3-1-4-6(5(10)2-3)13-8(14)11-7(4)12/h1-2H,(H,11,12,14) |
InChI-Schlüssel |
GQOPHCWZRMHLJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)NC(=S)O2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)



![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)



![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)





